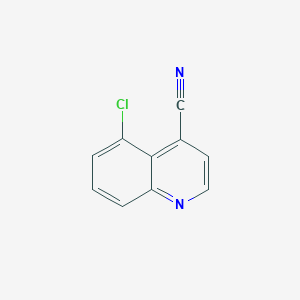

5-Chloroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClN2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

5-chloroquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H |

InChI Key |

BSQGABILYQKISM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)C#N |

Origin of Product |

United States |

Elucidating Chemical Transformations and Mechanistic Insights of 5 Chloroquinoline 4 Carbonitrile

Reactivity of the Chloro Substituent at C-5

The chlorine atom at the C-5 position of the quinoline (B57606) ring is susceptible to displacement and modification through several important classes of reactions. Its reactivity is enhanced by the electron-withdrawing character of the quinoline nitrogen and the adjacent cyano group, which polarizes the C-Cl bond and stabilizes intermediates formed during substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. organic-chemistry.orglibretexts.org In the case of 5-chloroquinoline-4-carbonitrile, the quinoline ring is considered "electron-deficient," a key prerequisite for facilitating SNAr reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system, including the electron-withdrawing nitrile group and the ring nitrogen. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the C-5 chloro group. For example, the reaction with primary or secondary amines leads to the formation of 5-aminoquinoline (B19350) derivatives, a common structural motif in medicinal chemistry. ucsf.edunih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-5

| Nucleophile | Reagent Example | Product Class |

| Amine | Morpholine | 5-(Morpholin-4-yl)quinoline-4-carbonitrile |

| Alkoxide | Sodium Methoxide | 5-Methoxyquinoline-4-carbonitrile |

| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)quinoline-4-carbonitrile |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The C-5 chloro substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgharvard.edu The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net This method allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position. researchgate.net

Buchwald-Hartwig Amination: This reaction provides a versatile and efficient method for forming C-N bonds by coupling aryl halides with amines. libretexts.orgyoutube.comwikipedia.org Compared to traditional SNAr reactions, the Buchwald-Hartwig amination often proceeds under milder conditions and tolerates a broader range of amine nucleophiles, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle, which facilitates the oxidative addition and reductive elimination steps. researchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at C-5

| Reaction Name | Coupling Partner | Reagent Example | Product Class |

| Suzuki-Miyaura | Phenylboronic acid | C6H5B(OH)2 | 5-Phenylquinoline-4-carbonitrile |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | C4H3SB(OH)2 | 5-(Thiophen-2-yl)quinoline-4-carbonitrile |

| Buchwald-Hartwig | Aniline (B41778) | C6H5NH2 | 5-(Phenylamino)quinoline-4-carbonitrile |

| Buchwald-Hartwig | Piperidine | C5H11N | 5-(Piperidin-1-yl)quinoline-4-carbonitrile |

Transformations Involving the Nitrile Group at C-4

The nitrile group at C-4 is a versatile functional handle that can be converted into several other important chemical moieties. Its strong electron-withdrawing nature also plays a role in activating the quinoline ring.

Hydration and Amidation Reactions

Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids under acidic or basic conditions. chemguide.co.uk The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. Stopping the reaction at the amide stage can be challenging because amides can also be hydrolyzed, often more readily than the starting nitrile, under the same conditions. chemistrysteps.commasterorganicchemistry.com However, controlled conditions, such as using hydrogen peroxide in a basic medium, have been developed to favor the formation of the primary amide, 5-chloroquinoline-4-carboxamide, with minimal over-hydrolysis to the carboxylic acid. commonorganicchemistry.comlibretexts.org

Reduction to Amines

The nitrile group can be readily reduced to a primary amine (containing a -CH₂NH₂ group). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. numberanalytics.combyjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine, (5-chloroquinolin-4-yl)methanamine. chemguide.co.uklibretexts.org Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is another effective method for this reduction. chemguide.co.uk This transformation is valuable for introducing a flexible aminomethyl linker at the C-4 position.

Cycloaddition Reactions (e.g., Formation of Tetrazoles)

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.orgnih.govorganic-chemistry.org Tetrazoles are considered important bioisosteres of carboxylic acids in medicinal chemistry. The reaction of this compound with an azide source, typically sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like a zinc or cobalt salt, leads to the formation of 5-(5-chloroquinolin-4-yl)-1H-tetrazole. organic-chemistry.orgnih.gov The use of water as a solvent and zinc salts as catalysts provides a safe and environmentally friendly approach to this transformation, minimizing the risk associated with hydrazoic acid. organic-chemistry.org

Table 3: Key Transformations of the Nitrile Group at C-4

| Reaction Type | Reagent(s) | Product Functional Group | Product Name |

| Hydration (partial) | H₂O₂, NaOH | Amide | 5-Chloroquinoline-4-carboxamide |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | (5-Chloroquinolin-4-yl)methanamine |

| Cycloaddition | NaN₃, ZnBr₂ | Tetrazole | 5-(5-Chloroquinolin-4-yl)-1H-tetrazole |

Condensation and Cyclization to Fused Heterocycles (e.g., Pyrimidines, Pyrazoles)

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The nitrile group at the C-4 position, in conjunction with reactivity at the C-5 position, provides a strategic framework for constructing annulated rings, such as pyrazoles and pyrimidines. These transformations typically involve condensation with bifunctional nucleophiles, followed by an intramolecular cyclization step.

Pyrimido[4,5-d]quinolines: The synthesis of pyrimidine (B1678525) rings fused to the quinoline core often utilizes ortho-amino-carbonitrile functionalities. While direct reactions starting from this compound require initial functionalization, its derivatives are key intermediates. For instance, the conversion of the C-5 chloro group to an amino group would generate 5-aminoquinoline-4-carbonitrile. This intermediate is primed for cyclization reactions. The reaction with amidines is a well-established method for constructing a pyrimidine ring. researchgate.net The process would likely involve the initial reaction of the amino group with the amidine, followed by cyclization where the newly introduced nitrogen attacks the nitrile carbon.

Analogous strategies have been successfully employed for related isomers, such as the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles through reactions with guanidine (B92328) hydrochloride, urea, or thiourea. nih.gov These reactions proceed via amination followed by cyclization, a pathway that could be adapted for this compound derivatives. nih.gov Multicomponent reactions (MCRs) under mechanochemical, catalyst-free, and solvent-free conditions have also proven effective for building pyrimido[4,5-b]quinoline systems, highlighting a green chemistry approach to these scaffolds. rsc.orgresearchgate.net

Pyrazolo[3,4-d]quinolines: The synthesis of a pyrazole (B372694) ring fused to the quinoline core can be achieved by reacting a 1,2-dicarbonyl equivalent with a hydrazine (B178648) derivative. In the case of this compound, the nitrile group at C-4 and the adjacent C-3 carbon atom can serve as the electrophilic components for building the pyrazole ring. A common method involves reaction with hydrazine. The reaction likely proceeds through nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization involving the C-3 position of the quinoline ring, which would need to be appropriately activated or functionalized to participate in the ring closure.

A comprehensive review of pyrazolo[3,4-b]quinoline synthesis details numerous pathways starting from functionalized quinolines. uj.edu.plmdpi.com One relevant approach involves the Vilsmeier-Haack formylation of substituted acetanilides to yield 5-chloro-4-formylquinoline derivatives, which can then be converted to the corresponding pyrazolo[3,4-b]quinolines. uj.edu.pl This demonstrates a viable route from a chloro-substituted quinoline to a fused pyrazole system.

The following table summarizes plausible condensation and cyclization reactions for derivatives of this compound to form fused heterocycles.

| Starting Material Derivative | Reagent | Fused Heterocycle Product | Reaction Type |

| 5-Aminoquinoline-4-carbonitrile | Formamide | Pyrimido[4,5-d]quinolin-4-amine | Condensation/Cyclization |

| 5-Aminoquinoline-4-carbonitrile | Guanidine Hydrochloride | 2,4-Diaminopyrimido[4,5-d]quinoline | Condensation/Cyclization |

| 3-Acyl-5-chloroquinoline-4-carbonitrile | Hydrazine Hydrate (B1144303) | 3-Substituted-7-chloropyrazolo[3,4-d]quinoline | Condensation/Cyclization |

| 5-Chloro-3-formylquinoline-4-carbonitrile | Phenylhydrazine | 7-Chloro-1-phenylpyrazolo[3,4-d]quinoline | Condensation/Cyclization |

Electrophilic and Radical Functionalization of the Quinoline Core

Further diversification of the this compound structure can be achieved by direct functionalization of the quinoline core through electrophilic or radical substitution reactions. The inherent electronic properties of the quinoline ring system, modified by the existing substituents, dictate the regioselectivity of these transformations.

Electrophilic Functionalization: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov This deactivation is further intensified in this compound by the presence of the strongly electron-withdrawing chloro and cyano groups. Classical electrophilic substitution reactions, such as nitration or sulfonation, occur primarily on the benzene (B151609) ring portion of the quinoline, typically at the C-5 and C-8 positions. uop.edu.pk Since the C-5 position is blocked, any electrophilic attack would be directed to the C-8 position. These reactions are expected to require harsh, vigorous conditions (e.g., fuming acids) to overcome the significant deactivation of the ring system. uop.edu.pk

Radical and C-H Activation Functionalization: Modern synthetic methods offer powerful alternatives for functionalizing heterocyclic scaffolds with high regioselectivity, often under milder conditions than classical electrophilic substitutions.

Radical Functionalization: A recently developed protocol enables the meta-C-H functionalization of pyridines and quinolines via a redox-neutral dearomatization-rearomatization process. nih.gov This strategy allows for the introduction of various functional groups, including trifluoromethyl, halogen, and sulfanyl (B85325) groups, at positions that are electronically disfavored for traditional substitutions. nih.gov Applying this methodology to this compound could potentially allow for selective functionalization at the C-7 or C-3 positions, providing access to novel derivatives.

Transition Metal-Catalyzed C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy. nih.govnih.gov For quinolines, these reactions are often directed by a coordinating group. The nitrogen atom of the quinoline itself can direct functionalization, but a more common and effective strategy involves the temporary installation of a directing group, such as an N-oxide. nih.govchemrxiv.org Conversion of this compound to its corresponding N-oxide would direct transition-metal catalysts (e.g., Palladium, Rhodium, Copper) to activate the C-2 and C-8 positions. nih.govchemrxiv.org This allows for the introduction of aryl, alkyl, or other groups. Subsequent removal of the N-oxide group restores the quinoline core, yielding a functionalized product that would be difficult to access otherwise. For example, Pd-catalyzed C-H activation of quinoline N-oxides in the presence of aryl bromides has been shown to proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway. nih.gov

Advanced Mechanistic Investigations

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and designing novel chemical transformations. For a complex scaffold like this compound, mechanistic investigations rely on a combination of experimental studies and advanced computational modeling to elucidate reaction pathways, transition states, and reactive intermediates.

Reaction Pathway Elucidation and Transition State Analysis

While specific mechanistic studies focused solely on this compound are not widely documented, the principles can be understood from research on related quinoline systems. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. rsc.org

Reaction Pathway Modeling: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. For example, in the cyclization of a 5-aminoquinoline-4-carbonitrile derivative with an amidine to form a pyrimido[4,5-d]quinoline, computational modeling could compare different potential pathways, such as the initial attack of the exocyclic vs. endocyclic amine, to determine the most energetically favorable route.

Transition State Analysis: A key aspect of pathway elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov A theoretical study on the enzymatic oxidation of quinoline successfully used DFT to predict the transition state structure for the hydroxylation at the C-2 position. nih.gov The analysis confirmed the TS structure by identifying a single imaginary frequency and used data on bond distances and atomic charges to support a concerted hydride transfer mechanism. nih.gov Similar computational approaches could be applied to analyze the key bond-forming steps in the synthesis of fused heterocycles from this compound or in its C-H functionalization, providing deep mechanistic insight. Frontier Molecular Orbital (FMO) analysis can also predict reactivity, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the kinetic stability and chemical reactivity of the molecule. rsc.org

Identification and Characterization of Reaction Intermediates

The course of a chemical reaction is defined by the transient species, or intermediates, that form and are consumed. Identifying these intermediates is key to understanding the reaction mechanism. While often too unstable for direct isolation, their presence can be inferred through trapping experiments or spectroscopic observation.

In the context of this compound transformations, several types of intermediates can be postulated based on established mechanisms for analogous reactions:

Amidine and Hydrazone Intermediates: In the synthesis of fused pyrimidines and pyrazoles, the initial condensation step typically forms an open-chain intermediate. The reaction of an ortho-amino nitrile with an amidine likely proceeds through a stable N,N'-disubstituted amidine intermediate before cyclization. researchgate.net Similarly, the reaction of a nitrile with hydrazine to form a pyrazole involves the formation of a hydrazone or a related species prior to the ring-closing step.

Vilsmeier-Haack Intermediates: The Vilsmeier-Haack reaction, used to prepare chloroquinoline-carbaldehydes, proceeds through distinct intermediates. The reaction of an acetanilide (B955) involves conversion first to an imidoyl chloride and then to an N-(α-chlorovinyl)aniline. This enamine intermediate can then be formylated and cyclized. nih.gov

Organometallic Intermediates: Transition metal-catalyzed C-H activation reactions involve the formation of organometallic intermediates. In palladium-catalyzed reactions directed by an N-oxide, a cyclometalated palladium complex is a key intermediate formed via a concerted metalation-deprotonation (CMD) step. nih.gov

Radical Intermediates: Functionalization reactions proceeding through radical pathways involve radical intermediates. For instance, the meta-C-H functionalization of quinolines is proposed to proceed through a dearomatized radical cation intermediate. nih.gov

The following table summarizes plausible reaction intermediates for transformations involving this compound.

| Reaction Type | Plausible Intermediate | Formation Pathway |

| Pyrimidine Synthesis (from amino derivative) | N,N'-Disubstituted Amidine | Condensation of amine with amidine |

| Pyrazole Synthesis (from nitrile) | Hydrazone/Amidine Hydrazone | Nucleophilic attack of hydrazine on nitrile |

| C-H Arylation (N-oxide directed) | Cyclometalated Pd(II) Complex | Concerted Metalation-Deprotonation (CMD) |

| Radical Halogenation | Dearomatized Radical Cation | Single Electron Transfer (SET) |

| Vilsmeier-Haack Formylation | N-(α-chlorovinyl)aniline | Reaction of acetanilide with Vilsmeier reagent |

Advanced Structural and Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

As of the latest literature search, a single-crystal X-ray structure for 5-Chloroquinoline-4-carbonitrile has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, the crystal structure of a related compound, 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, has been determined. researchgate.net For this molecule, the crystallographic data revealed a monoclinic crystal system with the space group C2/c. researchgate.net While this provides some insight into the packing of substituted quinolines, the specific crystallographic parameters for this compound remain undetermined.

Table 1: Representative Crystallographic Data for a Related Substituted Quinoline (B57606)

| Parameter | Value (for 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 29.1892(14) |

| b (Å) | 5.3374(2) |

| c (Å) | 23.7466(10) |

| β (°) | 116.732(1) |

| Volume (ų) | 3304.2(2) |

| Z | 8 |

| Data sourced from a study on a related bromo-cyano-quinoline derivative. researchgate.net |

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Multi-dimensional NMR techniques are particularly crucial for complex molecules like substituted quinolines, as they help to resolve overlapping signals and establish connectivity between atoms.

Specific ¹H and ¹³C NMR data for this compound are not detailed in the reviewed literature. However, studies on various substituted quinolines provide a basis for predicting the expected chemical shifts. acs.org The protons and carbons of the quinoline ring system would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the chloro and cyano substituents.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY would be instrumental in assigning the protons on the benzene (B151609) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton.

While no specific 2D NMR spectra for this compound were found, the principles of these techniques are well-established for the structural elucidation of quinoline derivatives. nih.govclockss.org

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key characteristic peaks would be expected for the nitrile group (C≡N) and the aromatic C-Cl bond, as well as the vibrations of the quinoline ring system. The C≡N stretching vibration typically appears in the range of 2200-2260 cm⁻¹. The IR spectrum of the parent quinoline molecule shows characteristic bands that would be shifted in the substituted derivative. researchgate.netastrochem.org

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N stretch | 2200 - 2260 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-Cl stretch | 800 - 600 |

| Aromatic C-H stretch | 3100 - 3000 |

| These are general ranges and the exact positions would be influenced by the specific molecular environment. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of a molecule. While no specific Raman spectrum for this compound has been published, studies on related quinoline derivatives demonstrate its utility in identifying vibrational modes. psu.edu The symmetric vibrations of the quinoline ring and the C-Cl bond would be expected to produce distinct Raman signals.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis (in support of structural proof in complex reactions)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of a molecule, which can be used to deduce its structure.

The exact mass of this compound (C₁₀H₅ClN₂) can be calculated and would be confirmed by HRMS. While specific fragmentation data for this compound is not available, the fragmentation of quinoline and its derivatives typically involves the loss of small neutral molecules such as HCN. nist.gov The presence of the chloro and cyano groups would influence the fragmentation pathways. For instance, the loss of a chlorine radical or a cyano radical could be potential fragmentation steps observed in the MS/MS spectrum.

Computational and Theoretical Chemistry Studies of 5 Chloroquinoline 4 Carbonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost. irjweb.com For 5-Chloroquinoline-4-carbonitrile, DFT calculations can predict a wide range of properties, from its three-dimensional shape to its spectroscopic signatures and reactivity patterns.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to find the minimum energy structure. nih.gov The quinoline (B57606) ring system is expected to be largely planar, with minor deviations possible due to the substituents.

While the quinoline core is rigid, conformational analysis might be relevant if flexible side chains were present. For the parent molecule, the primary focus of geometry optimization is to obtain accurate bond lengths and angles. These optimized parameters are crucial for all subsequent calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This data is illustrative and based on typical DFT calculations for similar quinoline derivatives. Specific values would be obtained from a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5-Cl | 1.74 Å |

| C4-CN | 1.45 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | C4-C5-Cl | 119.5° |

| C3-C4-CN | 121.0° |

Electronic Structure Investigations (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO is likely to be localized on the electron-withdrawing cyano group and the quinoline ring. The energy gap can be calculated using the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on typical DFT calculations for similar quinoline derivatives.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.50 |

Electrostatic Potential Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents neutral potential. nih.gov

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the cyano group, indicating their nucleophilic character. The hydrogen atoms and the region around the chlorine atom would likely exhibit a positive potential, suggesting their electrophilic nature.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which can be used to interpret experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands in experimental infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule. A comparison of the theoretical and experimental spectra can confirm the molecular structure. For chlorinated organic compounds, specific functionals may provide more accurate predictions. scite.ai

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. mdpi.com Comparing the calculated chemical shifts with experimental data can aid in the assignment of signals and confirm the proposed structure. researchgate.net

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound Note: This data is illustrative and based on typical DFT calculations for similar quinoline derivatives.

| Spectroscopic Data | Feature | Predicted Value |

|---|---|---|

| Vibrational Frequency | C≡N stretch | ~2230 cm⁻¹ |

| C-Cl stretch | ~750 cm⁻¹ | |

| 13C NMR Chemical Shift | C4 (ipso-CN) | ~118 ppm |

| C5 (ipso-Cl) | ~135 ppm |

Calculation of Reaction Energy Barriers and Mechanistic Pathways

DFT can be a powerful tool to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction. For instance, studies on related chloroquinoline derivatives have used computational methods to elucidate reaction mechanisms, such as in copper-catalyzed cascade reactions. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in supramolecular chemistry and in the biological activity of molecules. nih.gov NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize these weak interactions. researchgate.net For this compound, NCI analysis could be used to understand its crystal packing or its interaction with a biological target. The analysis would reveal regions of attractive and repulsive interactions, providing a detailed picture of the intermolecular forces at play.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a cinematic view of molecular motion, offering a temporal and spatial understanding of complex processes that are often inaccessible to direct experimental observation. For this compound, MD simulations are instrumental in elucidating its behavior in various environments.

The adsorption of organic molecules on metal surfaces is a critical aspect of corrosion inhibition. Molecular dynamics simulations can model the interaction between quinoline derivatives and metal surfaces, revealing the mechanism of protection. While direct MD studies on this compound are not extensively documented, research on related quinoline derivatives provides a strong model for its potential behavior. researchgate.net

For instance, MD simulations have been used to study the adsorption of quinoline and its derivatives on Fe(001) and Fe(110) surfaces. researchgate.net These studies indicate that quinoline derivatives tend to adsorb in a flat orientation on the metal surface, maximizing the contact area. This adsorption is facilitated by the interaction of the π-electrons of the quinoline ring and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the iron atoms. researchgate.net The presence of substituents like the chloro and cyano groups in this compound is expected to significantly influence this adsorption behavior. The electron-withdrawing nature of these groups can modify the electron density distribution of the quinoline ring, thereby affecting the strength of the interaction with the metal surface.

A representative MD simulation might involve placing a single this compound molecule in a simulation box with a slab of a metal, such as iron or copper, and a solvent like water to mimic an aqueous corrosive environment. The simulation would track the trajectory of the molecule over time, allowing for the calculation of key parameters like adsorption energy and the analysis of the orientation of the molecule relative to the surface.

Table 1: Illustrative Adsorption Energies of Quinoline Derivatives on Metal Surfaces from MD Simulations

| Molecule | Metal Surface | Adsorption Energy (kcal/mol) |

| Quinoline | Fe(110) | -150 to -170 |

| Imidazoline Derivative | Fe(110) | -1583.7 |

| Quinoline Derivative (OIM) | Carbon Steel | High |

Note: The data in this table is illustrative and based on findings for related quinoline and other heterocyclic derivatives to demonstrate the type of information obtained from MD simulations. researchgate.net The values indicate the strength of the interaction between the inhibitor molecule and the metal surface.

The behavior of this compound in solution is profoundly influenced by the nature of the solvent. researchgate.net MD simulations can model the solvation process, revealing how solvent molecules arrange themselves around the solute and how this affects its conformation and properties. nd.edu The polarity of the solvent is a key factor; polar solvents will interact more strongly with the polar regions of the this compound molecule, namely the nitrogen atom and the cyano group.

Studies on the effect of solvents on the spectroscopic properties of quinoline derivatives show that changes in solvent polarity can lead to shifts in absorption and fluorescence spectra. mdpi.comnih.gov For example, an increase in solvent polarity generally leads to a red shift (a shift to longer wavelengths) in the emission spectra of push-pull type quinoline derivatives. nih.gov This is indicative of a greater stabilization of the excited state in more polar solvents.

MD simulations can provide a molecular-level explanation for these observations by analyzing the radial distribution functions of solvent molecules around specific atoms of the solute. This can quantify the extent of solvation and identify specific interactions like hydrogen bonding. Research on the solubility of a related compound, 5-chloro-8-hydroxyquinoline, in various solvents has shown that its solubility is highly dependent on the solvent's properties. researchgate.net

Table 2: Exemplary Solvent-Induced Shifts in UV-Vis Absorption Maxima for a Chloro-Substituted Carbazole (B46965) Dye

| Solvent | Dielectric Constant | Absorption Maximum (λ_max, nm) |

| Chloroform | 4.81 | ~400 |

| Tetrahydrofuran | 7.58 | ~395 |

| Dichloromethane | 8.93 | ~400 |

| Acetonitrile | 37.5 | ~390 |

Note: This table is based on data for a chloro-substituted carbazole dye to illustrate the effect of solvent polarity on spectroscopic properties, a phenomenon applicable to this compound. mdpi.com The exact shifts for this compound would require specific experimental or computational investigation.

Quantum Chemical Descriptors for Reactivity Indices (e.g., Fukui Functions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. From these calculations, various reactivity descriptors can be derived, with Fukui functions being particularly insightful. researchgate.net The Fukui function indicates the propensity of a molecular site to undergo a nucleophilic, electrophilic, or radical attack. youtube.com

For this compound, the Fukui functions can pinpoint the most reactive sites. The function f(r) is defined as the derivative of the electron density with respect to the number of electrons. The condensed Fukui functions simplify this by providing values for each atom in the molecule.

f+(r) : Indicates the sites most susceptible to nucleophilic attack (where adding an electron is most favorable).

f-(r) : Indicates the sites most susceptible to electrophilic attack (where removing an electron is most favorable).

f0(r) : Indicates the sites most susceptible to radical attack .

Table 3: Hypothetical Condensed Fukui Functions (f+) for Nucleophilic Attack on Selected Atoms of this compound

| Atom | Hypothetical f+ Value | Reactivity Implication |

| C4 (attached to -CN) | High | Prone to nucleophilic attack |

| C5 (attached to -Cl) | Moderate-High | Potential site for nucleophilic substitution |

| N1 (in the ring) | Low | Less favorable for nucleophilic attack due to electron withdrawal |

| C (of -CN) | High | Susceptible to nucleophilic addition |

Note: This table presents hypothetical values based on the known electronic effects of the substituents and findings for other quinoline derivatives. researchgate.netresearchgate.net Actual values would need to be determined through specific DFT calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. iupac.orgrsc.org These models are built on the principle that the properties of a chemical are a function of its molecular structure. By developing a QSPR model, it becomes possible to predict the properties of new or untested compounds, such as this compound. nih.gov

The development of a QSPR model involves several steps:

Data Set Collection : A diverse set of molecules with known experimental values for a specific property (e.g., boiling point, solubility, toxicity) is compiled.

Descriptor Calculation : For each molecule, a large number of numerical descriptors representing its topological, geometrical, electronic, and constitutional features are calculated.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

While a specific QSPR model for this compound might not exist, models developed for classes of compounds like aromatic nitriles or polychlorinated aromatics can be informative. nih.govnih.gov For instance, a QSPR model for the aqueous solubility of drug-like compounds could provide an estimate for the solubility of this compound based on calculated descriptors like molecular weight, polar surface area, and logP. researchgate.net

Table 4: Examples of Molecular Descriptors Used in QSPR Models

| Descriptor Type | Example Descriptor | Property It Influences |

| Constitutional | Molecular Weight | Boiling point, vapor pressure |

| Topological | Wiener Index | Boiling point, viscosity |

| Geometrical | Molecular Surface Area | Solubility, bioavailability |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, UV-Vis absorption |

Note: This table lists common descriptor types and their relevance in QSPR modeling, which are applicable to the theoretical study of this compound.

Applications in Advanced Materials Science and Chemical Technologies

Role as a Versatile Building Block for Complex Organic Scaffolds

The reactivity of the chloro and nitrile substituents allows 5-Chloroquinoline-4-carbonitrile to be a foundational element in the synthesis of more elaborate organic structures.

The development of fused polycyclic aromatic nitrogen heterocycles is a significant area of research due to their diverse applications in pharmaceuticals and materials science. This compound can serve as a key starting material in synthesizing these complex systems. The nitrile group (C≡N) is a particularly useful functional group that can participate in cyclization reactions. For instance, through reactions with binucleophiles like hydrazine (B178648) or amidines, the nitrile group can be elaborated into a new heterocyclic ring, such as a pyrazole (B372694) or pyrimidine (B1678525), fused to the quinoline (B57606) core.

While specific literature on this compound is nascent, the synthesis of related structures provides a clear precedent. For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. This type of reaction highlights the potential for the cyano group in the 4-position of this compound to undergo similar cyclocondensation reactions, paving the way for novel fused systems like pyrazolo[4,3-c]quinolines. The chloro substituent can also be a site for intramolecular cyclization or further functionalization before or after the formation of the new ring.

The chloro and cyano groups on the this compound ring are prime sites for modification, making it an excellent intermediate for a variety of quinoline derivatives. The chlorine atom at the C-5 position can be substituted by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, tailoring the properties of the resulting molecule for specific applications.

Simultaneously, the nitrile group can be transformed into other important functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). Each of these transformations opens up new avenues for derivatization. For example, the conversion to an aminomethyl group would yield 5-chloro-4-(aminomethyl)quinoline, a scaffold that could be further functionalized for biological screening or material synthesis. The dual reactivity of this compound thus provides a powerful platform for creating libraries of substituted quinolines for drug discovery and materials research.

Contributions to Advanced Materials Development

The inherent electronic properties of the quinoline system, which is electron-deficient, make it an attractive core for advanced materials. Derivatives of this compound are being explored for their potential in various high-tech applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) rely on organic molecules with specific electronic properties for charge transport and emission. Quinoline derivatives are studied for these applications due to their electron-deficient nature, which facilitates electron transport. While direct studies on this compound are limited, related structures have shown promise. For instance, star-shaped molecules incorporating 1,3,5-triazine (B166579) cores linked to various aromatic arms are relevant for OLEDs nih.gov. The quinoline scaffold, particularly when functionalized to enhance its electronic characteristics and intermolecular interactions, could be integrated into such designs. The nitrile and chloro groups of this compound offer synthetic handles to attach such molecules to larger conjugated systems, potentially creating materials with tailored HOMO/LUMO energy levels suitable for electron-transporting or emissive layers in OLEDs.

In the field of organic photovoltaics (OPVs), materials that can efficiently absorb light and separate charge are crucial. Quinoline derivatives have been investigated for this purpose. A study on 4H-pyrano[3,2-c]quinoline derivatives demonstrated their photovoltaic properties when incorporated into organic-inorganic photodiodes researchgate.net. These devices exhibited rectification behavior and a photovoltaic response under illumination researchgate.net. The study highlighted that the introduction of a chlorophenyl group improved the diode parameters researchgate.net. This suggests that the chloro-substituted quinoline framework of this compound could be a beneficial component in materials designed for photovoltaic applications, potentially acting as an electron-acceptor or part of a sensitizing dye in dye-sensitized solar cells (DSSCs).

Investigation as Corrosion Inhibitors

The protection of metals from corrosion is a critical industrial challenge, and organic molecules are widely used as inhibitors. Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective as they can adsorb onto the metal surface and form a protective barrier.

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for steel in acidic environments, such as those used in industrial cleaning and oil-well acidizing. researchgate.netias.ac.inresearchgate.net The mechanism of inhibition involves the adsorption of the quinoline molecule onto the metal surface. The nitrogen atom in the quinoline ring, the pi-electrons of the aromatic system, and other substituents can donate electrons to the vacant d-orbitals of the iron atoms, forming a coordinate bond. This adsorbed layer blocks the active sites for corrosion.

Studies on related compounds like 5-(chloromethyl)quinolin-8-ol (B155281) Hydrochloride (QIN1) and 2-chloroquinoline-3-carbaldehyde have demonstrated significant corrosion inhibition for carbon steel in HCl solutions. researchgate.netias.ac.in These molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netias.ac.in The inhibition efficiency of these compounds increases with their concentration, reaching high values (e.g., over 90%). ias.ac.inrsc.org

The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. researchgate.netrsc.org this compound, containing a quinoline ring, a nitrogen heteroatom, and a chlorine atom, possesses the key structural features of an effective corrosion inhibitor. It is expected to adsorb strongly onto steel surfaces, providing a protective film against corrosive media.

Interactive Data Table: Corrosion Inhibition Efficiency of Quinoline Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 5-(chloromethyl)quinolin-8-ol Hydrochloride | Carbon Steel | 1.0 M HCl | 97% at 10⁻³ M | Langmuir | researchgate.netresearchgate.net |

| 2-chloroquinoline-3-carbaldehyde (CQC) | Mild Steel | 1N HCl | 94.32% at 25 ppm | Langmuir | ias.ac.in |

| (2-chloro-quinolin-3-ylmethyl)-p-tolyl-amine (CQA) | Mild Steel | 1N HCl | 98.69% at 25 ppm | Langmuir | ias.ac.in |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 94% at 10⁻³ M | Langmuir | rsc.org |

Experimental and Theoretical Studies on Metal Surface Interactions

While direct experimental studies on the interaction of this compound with metal surfaces are not extensively documented, significant insights can be drawn from research on structurally similar quinoline derivatives used as corrosion inhibitors. Experimental investigations on related compounds, such as 5-(chloromethyl)-8-quinolinol hydrochloride, have demonstrated their efficacy in protecting steel from corrosion in acidic environments. researchgate.net These studies typically employ electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's performance.

Theoretical studies, often utilizing Density Functional Theory (DFT), are crucial in understanding the interaction mechanisms at a molecular level. For quinoline-based corrosion inhibitors, DFT calculations help in elucidating the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are indicative of the molecule's ability to donate or accept electrons, which is fundamental to its interaction with metal d-orbitals. The presence of nitrogen and chlorine atoms, along with the cyano group in this compound, suggests multiple active centers for adsorption onto a metal surface.

Table 1: Electrochemical Parameters for a Related Quinoline Derivative

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1050 | - |

| 10⁻⁶ | 220 | 79.0 |

| 10⁻⁵ | 150 | 85.7 |

| 10⁻⁴ | 80 | 92.4 |

| 10⁻³ | 31.5 | 97.0 |

Data adapted from studies on 5-(chloromethyl)-8-quinolinol hydrochloride on XC38 steel in 1 M HCl. researchgate.net

Adsorption Mechanisms and Protective Film Formation

The efficacy of quinoline derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. The adsorption process can be categorized as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate bonds between the heteroatoms of the organic molecule and the vacant d-orbitals of the metal atoms. researchgate.netohio.edu

For this compound, the nitrogen atom in the quinoline ring, the chlorine atom, and the nitrogen atom of the cyano group can all serve as active sites for adsorption. The aromatic quinoline ring can also interact with the metal surface via π-electron stacking. The mechanism of adsorption is often studied by fitting experimental data to various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models. The Langmuir isotherm is frequently found to best describe the adsorption behavior of quinoline-based inhibitors, suggesting the formation of a monolayer on the metal surface. researchgate.netresearchgate.net This protective layer effectively blocks the active sites for corrosion, thereby mitigating the degradation of the metal. mdpi.com

Application in Catalysis and Reagent Development

The reactivity of the chloro and cyano groups, combined with the quinoline scaffold, positions this compound as a versatile building block in synthetic chemistry.

As Ligands in Metal-Catalyzed Reactions

The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with various transition metals. While specific applications of this compound as a ligand are still emerging, related quinoline structures are widely used in catalysis. The electronic properties of the quinoline ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The presence of the electron-withdrawing chloro and cyano groups in this compound would modulate the electron density on the quinoline nitrogen, affecting its coordination properties.

The development of novel catalysts often involves the synthesis of complex ligands. This compound can serve as a precursor for more elaborate ligand systems through substitution reactions at the chloro position or transformations of the cyano group.

Use in Development of Novel Organic Reactions

This compound is a valuable reagent for the construction of complex heterocyclic molecules. myskinrecipes.com The chloro substituent at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov This reactivity is a cornerstone for the synthesis of a diverse array of substituted quinolines with potential applications in medicinal chemistry and materials science.

Furthermore, the cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These reactions open up pathways to a wide range of quinoline derivatives that would be otherwise difficult to access. The combination of a reactive chloro group and a versatile cyano group on the same quinoline framework makes this compound a powerful tool in the arsenal (B13267) of synthetic organic chemists for the development of novel molecular architectures. benthamdirect.comnih.gov

Emerging Research Directions and Future Perspectives for 5 Chloroquinoline 4 Carbonitrile

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 5-Chloroquinoline-4-carbonitrile, research is moving beyond traditional multi-step, high-temperature syntheses like the Friedländer, Skraup, and Doebner-von Miller reactions, which often involve harsh conditions and generate significant waste. academie-sciences.fr The focus is now on developing highly efficient, atom-economical, and environmentally benign synthetic routes.

Key future developments in this area include:

Catalyst-Free and Metal-Free Syntheses: A significant push is being made towards reaction protocols that eliminate the need for metal catalysts, which can contaminate the final product and pose environmental hazards. rsc.org Recent advancements in quinoline (B57606) synthesis have demonstrated successful catalyst-free approaches, often proceeding at room temperature with short reaction times and high yields. nih.govresearchgate.net These methods, which align with green chemistry principles, are prime candidates for adaptation to the synthesis of this compound. nih.gov

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts represents a major step towards sustainability. Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) and various magnetic nanoparticles have emerged as promising heterogeneous catalysts for quinoline synthesis. nih.govnih.gov These catalysts offer high efficiency, easy separation from the reaction mixture, and excellent recyclability, making them ideal for large-scale, sustainable production. nih.govnih.gov

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions for quinoline synthesis, often aided by microwave irradiation, has shown remarkable success in reducing reaction times and improving yields. academie-sciences.frnih.gov Where solvents are necessary, the use of greener alternatives like water or polyethylene (B3416737) glycol (PEG) is being explored. academie-sciences.fr

Photocatalysis: The use of light to drive chemical reactions offers a powerful and sustainable synthetic strategy. Near-infrared photocatalysis using inexpensive and eco-friendly photosensitizers like zinc-phthalocyanine has been developed for related transformations, such as the synthesis of α-aminonitriles. researchgate.net Exploring photocatalytic pathways, potentially involving singlet oxygen generation, could lead to novel and efficient syntheses of this compound under mild conditions. researchgate.net

| Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Metal-Free Synthesis | Avoids metal catalysts (e.g., using iodine or catalyst-free conditions). | Reduces metal contamination, lowers cost, eco-friendly. | rsc.org |

| Heterogeneous Catalysis | Uses solid-supported catalysts (e.g., g-C₃N₄-SO₃H, magnetic nanoparticles). | Easy catalyst recovery and reuse, suitable for continuous flow processes. | nih.govnih.gov |

| Solvent-Free/MW-Assisted | Reactions conducted without solvent, often accelerated by microwave irradiation. | Reduced waste, shorter reaction times, increased energy efficiency. | academie-sciences.frnih.gov |

| Photocatalysis | Uses light to initiate reactions, often with a photosensitizer. | Mild reaction conditions, high specificity, use of renewable energy source. | researchgate.net |

Exploration of Unconventional Reaction Pathways and Novel Transformations

The unique electronic landscape of this compound, shaped by the electron-withdrawing nitrile group and the halogen atom, invites the exploration of unconventional reaction pathways. Future research will likely focus on leveraging these features to achieve novel molecular transformations that are difficult to access through classical methods.

A primary area of focus is C-H activation , which represents a paradigm shift in organic synthesis by enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.govyoutube.com This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. mdpi.com For this compound, transition-metal-catalyzed C-H activation could allow for regioselective introduction of new substituents at various positions on the quinoline core. mdpi.comnih.gov The directing-group ability of the quinoline nitrogen or the potential for ortho-metalation could be exploited to control the site of functionalization, opening doors to a vast array of new derivatives. youtube.com

Other novel transformations to be explored include:

Carbene Chemistry: The use of iodonium (B1229267) ylides as carbene precursors in transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing complex heterocyclic systems. nih.gov These reactions often proceed via [n+2] or [3+3] annulation pathways, where the carbene serves as a two- or three-carbon synthon. Applying this methodology to this compound could lead to the synthesis of novel fused polycyclic aromatic systems with unique photophysical or biological properties. nih.gov

Radical Cascades: Initiating radical cyclization cascades could provide rapid access to complex molecular architectures from simple precursors. 20.210.105 The chloro and nitrile groups on the quinoline ring can influence the reactivity and selectivity of such radical processes.

Photochemical Rearrangements: Exposure to UV light can induce unique rearrangements and transformations not accessible under thermal conditions. Investigating the photochemical behavior of this compound could uncover novel reaction pathways, such as ring expansions, contractions, or isomerizations, leading to previously unknown molecular scaffolds.

Integration into Complex Multicomponent Cascade Reactions for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. nih.gov They offer high efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. nih.gov When combined with cascade (or domino) processes, where the first reaction sets up the substrate for a subsequent intramolecular transformation, MCRs become exceptionally powerful tools for building molecular complexity. 20.210.105rsc.org

Future research will focus on integrating this compound as a key building block in such complex reaction sequences. The nitrile and chloro groups are ideal functional handles for initiating or participating in cascade reactions. For instance, a copper-catalyzed cascade reaction has been developed for 2-chloroquinoline-3-carbonitriles, involving an initial Ullmann coupling, followed by nitrile hydrolysis and intramolecular cyclization to form fused pyrimido[4,5-b]quinolinones. rsc.orgrsc.org

Adapting this strategy to this compound could generate novel heterocyclic systems. The compound could be employed in various MCRs, such as:

L-Proline Catalyzed Reactions: L-proline, an inexpensive and environmentally friendly organocatalyst, has been used to facilitate three-component reactions for the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com

Synthesis of Fused Heterocycles: By reacting with other bifunctional reagents, this compound could serve as the foundation for creating diverse libraries of fused quinoline systems, which are of significant interest in medicinal chemistry.

The goal of this research direction, known as Diversity-Oriented Synthesis (DOS) , is not to synthesize a single target but to efficiently produce a wide variety of complex and diverse small molecules for screening in drug discovery and chemical biology. rsc.org

Advanced Computational Design and Predictive Modeling for Chemical Innovations

The synergy between experimental synthesis and computational chemistry is accelerating the pace of chemical innovation. Advanced computational tools, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable for predicting the properties and reactivity of molecules like this compound before they are ever synthesized in the lab. rsc.orgresearchgate.netnih.gov

Future applications of computational modeling for this compound will include:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can elucidate reaction pathways, identify transition states, and predict the regioselectivity of reactions like C-H activation or electrophilic substitution. eurjchem.com This allows chemists to design more efficient and selective syntheses. For example, calculating the molecular electrostatic potential (MEP) surface can identify the most likely sites for nucleophilic or electrophilic attack, guiding the choice of reagents and reaction conditions. eurjchem.com

Designing Novel Functional Molecules: By calculating key electronic properties, researchers can design novel derivatives of this compound with tailored characteristics. This includes modeling frontier molecular orbitals (HOMO-LUMO) to predict electronic transitions and optical properties, which is crucial for designing new dyes or materials for electronics. researchgate.netnih.gov

Virtual Screening and Drug Design: In medicinal chemistry, computational docking studies can predict how well a molecule binds to a specific biological target, such as an enzyme or receptor. This in silico screening allows for the rapid evaluation of large virtual libraries of this compound derivatives, identifying the most promising candidates for synthesis and biological testing as potential inhibitors or therapeutic agents. nih.gov

| Calculated Property | Significance | Application for this compound | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. | Predicting stability, color, and electronic properties for materials science. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites. | Predicting sites for chemical reactions and intermolecular interactions. | eurjchem.com |

| Vibrational Frequencies (IR/Raman) | Correlates theoretical structure with experimental spectroscopic data. | Confirming the structure of newly synthesized derivatives. | researchgate.net |

| NMR Chemical Shifts (GIAO method) | Predicts 1H and 13C NMR spectra for structural elucidation. | Aiding in the characterization of complex reaction products. | researchgate.net |

Contribution to Functional Materials for Emerging Technologies

The rigid, planar structure and unique electronic properties of the quinoline ring make it an attractive scaffold for the development of advanced functional materials. mdpi.com The incorporation of a chloro-substituent and a cyano group in this compound further modulates its electronic and photophysical properties, creating opportunities for its use in emerging technologies.

Future research in this domain will likely explore its potential as a building block for:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds, particularly those containing nitrogen, are widely used in the development of materials for OLEDs. The quinoline moiety can be incorporated into host materials or as part of the emissive layer. nih.gov Star-shaped molecules based on a central core, such as 1,3,5-triazine (B166579), linked to arms containing functional groups like quinolines, are being investigated for their optoelectronic properties. The electron-withdrawing nature of the nitrile group in this compound could be beneficial for creating bipolar host materials or tuning the emission wavelength of fluorescent or phosphorescent emitters. nih.gov

Functional Polymers and Coatings: The reactivity of the chloro and nitrile groups allows for the polymerization of this compound or its incorporation as a functional monomer into various polymer backbones. This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or chemical resistance. For example, quinoline-based polymers have been investigated for applications in sensing and electrochemistry. nih.gov

Molecular Sensors: The quinoline nucleus is known to exhibit fluorescence that can be quenched or enhanced upon binding to specific metal ions or other analytes. By designing appropriate derivatives of this compound, it may be possible to develop highly sensitive and selective chemosensors for environmental monitoring or biological imaging.

The continued exploration of this compound is poised to yield significant advancements across the chemical sciences. From the development of greener synthetic methods to the design of next-generation materials, this versatile compound holds the key to a wide range of chemical innovations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloroquinoline-4-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as substituted benzyl halides with nitrile-containing intermediates. For example, analogous compounds (e.g., 4-Aminoquinoline-6-carbonitrile) are synthesized via reactions with diethylamine in ethanol, followed by nitrile reduction using LiAlH4 . Optimization parameters include solvent choice (e.g., ethanol vs. DMF), temperature control (80–120°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Purity (>95%) is confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns (e.g., chlorine at position 5, nitrile at position 4). For example, 4-Chloroquinoline derivatives show distinct aromatic proton shifts at δ 7.8–8.5 ppm .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H] for CHClN at m/z 189.02) and fragmentation patterns .

- IR : A strong nitrile stretch (~2200 cm) confirms the carbonitrile group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound and its reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, charge distribution, and reactive sites. For instance, the electron-withdrawing nitrile group at position 4 increases electrophilicity at the quinoline ring, favoring nucleophilic aromatic substitution. Computational studies on analogous compounds (e.g., 4-Chloroquinoline) reveal LUMO energies near -1.5 eV, correlating with experimental reactivity in Suzuki-Miyaura couplings .

Q. What experimental strategies address contradictions in reported biological activity of this compound derivatives (e.g., antimalarial vs. cytotoxic effects)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., parasite strain differences) or impurity artifacts. Researchers should:

- Standardize Assays : Use consistent cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial studies) and controls.

- Characterize Purity : Validate compound identity via -NMR and HPLC (>99% purity) to exclude byproducts .

- Dose-Response Analysis : Calculate IC values across multiple concentrations to distinguish specific activity from nonspecific cytotoxicity .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., recyclable Pd nanoparticles) reduce heavy metal waste. Solvent-free microwave-assisted synthesis has achieved 85% yield for related carbonitriles, minimizing energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.